6-Bromo-2-naphthamide

Vue d'ensemble

Description

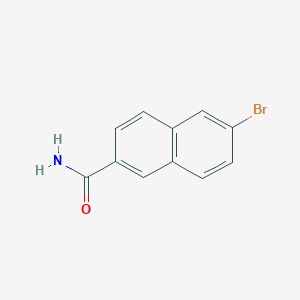

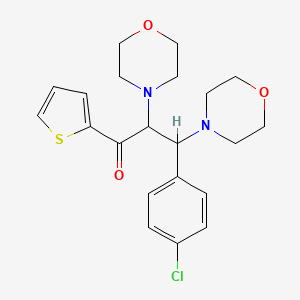

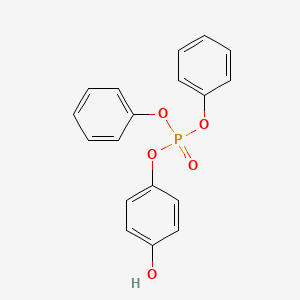

6-Bromo-2-naphthamide is a chemical compound with the CAS Number: 1255871-55-6 and a linear formula of C11H8BRNO . It has a molecular weight of 250.09 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8BrNO/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H2,13,14) . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique

Synthesis and Chemical Properties

- 6-Bromo-2-Naphthamide serves as an intermediate in the synthesis of various compounds. For instance, Xu and He (2010) discussed its role in the preparation of non-steroidal anti-inflammatory agents through the synthesis of 2-Bromo-6-methoxynaphthalene. They highlighted the environmental and toxicological concerns in using certain reagents, leading to the exploration of safer alternatives in synthetic procedures (Wei-Ming Xu & Hong-Qiang He, 2010).

Photochemistry and Material Science

- The photochemistry of 6-bromo-2-naphthols, closely related to this compound, has been explored in various solvents. Research by Pretali et al. (2009) involved studying the properties of 6-bromo-2-naphthols in different conditions, leading to the generation of an electrophilic carbene intermediate. This study is crucial for understanding the reactivity and potential applications in materials science (L. Pretali et al., 2009).

Applications in Polymer Science

- This compound derivatives are used in the synthesis of complex polymers. Percec et al. (1994) described the synthesis of monomers like 6-bromo-1-(4-hydroxy-4'-biphenylyl)-2-(4-hydroxyphenyl)hexane, which are essential for creating hyperbranched polymers. These polymers have applications in diverse fields like materials science and engineering (V. Percec, P. Chu, & M. Kawasumi, 1994).

Analytical Chemistry

- The compound is also significant in analytical chemistry, as demonstrated by Hu Min-jie (2004) who developed a method for determining 6-bromo-2-naphthol and 2-naphthol, indicating its utility in precise analytical measurements (Hu Min-jie, 2004).

Environmental and Biological Research

- Dahlqvist et al. (1965) investigated 6-bromo-2-naphthyl glycosidase activities in rat intestinal tracts, showing its relevance in biological studies and potentially in the development of enzymatic assays or as a substrate in biochemistry (A. Dahlqvist, B. Bull, & B. Gustafsson, 1965).

Safety and Hazards

The safety data sheet for a related compound, 6-Bromo-2-naphthol, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, and avoid getting it in eyes, on skin, or on clothing .

Propriétés

IUPAC Name |

6-bromonaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRQHJKFKCXNMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2658884.png)

![2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2658895.png)

![2-methoxy-4-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2658899.png)

![2-Methyl-2-propanyl 4-chloro-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B2658902.png)

![N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2658904.png)

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2658907.png)